6-Methylenedihydroepoxymorphine
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Overview
Description
6-Methylenedihydroepoxymorphine is an opiate analogue structurally related to desomorphine. It is a derivative of hydromorphone, where the 6-ketone group has been replaced by a methylidene group. This compound exhibits sedative and analgesic effects and is a potent μ-opioid agonist, being approximately 80 times stronger than morphine . Despite its potency, it has never been developed for medical use in humans.
Preparation Methods
6-Methylenedihydroepoxymorphine is synthesized in two main steps:
Wittig Reaction: Hydrocodone is reacted with methylenetriphenylphosphorane and an alkyl lithium reagent in diethyl ether to form 6-Methylenedihydrodesoxycodeine.
Cleavage of the 3-Methoxy Group: The 3-methoxy group is then cleaved to hydroxy by reaction with pyridine.
The second step often gives fairly low yields, but these can be improved by optimizing the reaction conditions.
Chemical Reactions Analysis
6-Methylenedihydroepoxymorphine undergoes several types of chemical reactions:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Methylenedihydroepoxymorphine has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of opioid compounds.
Biology: It is used to investigate the effects of potent μ-opioid agonists on biological systems.
Medicine: It is used in preclinical studies to evaluate its analgesic and sedative properties.
Industry: It is used in the development of new analgesic drugs with fewer side effects.
Mechanism of Action
6-Methylenedihydroepoxymorphine exerts its effects by binding to the μ-opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The activation of μ-opioid receptors also leads to the opening of potassium channels and the closing of calcium channels, resulting in hyperpolarization of the neuron and reduced neuronal excitability .
Comparison with Similar Compounds
6-Methylenedihydroepoxymorphine is structurally similar to several other compounds, including:
Desomorphine: Known for its potent analgesic effects but also for its severe side effects.
Methyldesorphine: Another potent opioid analgesic with similar effects.
Nalmefene: An opioid antagonist used to counteract the effects of opioid overdose.
Xorphanol: A mixed agonist-antagonist opioid with both analgesic and antagonist properties.
Compared to these compounds, this compound is unique in its combination of high potency and relatively fewer side effects, particularly in terms of gastrointestinal motility inhibition .
Properties
CAS No. |
3414-84-4 |
---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(4R,4aR,7aS,12bS)-3-methyl-7-methylidene-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C18H21NO2/c1-10-3-5-12-13-9-11-4-6-14(20)16-15(11)18(12,17(10)21-16)7-8-19(13)2/h4,6,12-13,17,20H,1,3,5,7-9H2,2H3/t12-,13+,17-,18-/m0/s1 |
InChI Key |
LBCZKDPFDXFDTN-GGNLRSJOSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=C)CC4 |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=C)CC4 |
Origin of Product |
United States |
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